molecular formula C21H31FN2O B1442990 alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol CAS No. 63880-43-3

alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol

Cat. No.: B1442990
CAS No.: 63880-43-3
M. Wt: 346.5 g/mol
InChI Key: FXQMNNHPOYWWKI-UHFFFAOYSA-N
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Description

alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol is a complex organic compound that features a pyrrole ring substituted with a 2-fluorobenzyl group and a di-sec-butylaminoethanol moiety

Mechanism of Action

2F-Viminol, also known as 1-(1-(2-fluorobenzyl)-1H-pyrrol-2-yl)-2-(di-sec-butylamino)ethanol, is a pyrrole derived opioid analgesic drug .

Mode of Action

2F-Viminol acts as an agonist at the opioid receptors, meaning it binds to these receptors and activates them. This activation leads to a decrease in the perception of pain and can also produce feelings of euphoria .

Biochemical Pathways

Upon activation of the opioid receptors, 2F-Viminol triggers a cascade of biochemical events. These include the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

In vitro metabolism studies suggest that the primary metabolites of 2f-viminol are n-dealkylation (sec-butyl) + hydroxylation and n-dealkylation (sec-butyl) . These metabolites could potentially extend the window of detection for the parent drug in toxicological samples .

Result of Action

The molecular and cellular effects of 2F-Viminol’s action are similar to those of other opioids. These include analgesia (pain relief), euphoria, sedation, and respiratory depression. At the cellular level, 2F-Viminol inhibits neurotransmitter release by decreasing intracellular cAMP levels and causing hyperpolarization of neurons .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2F-Viminol. For example, factors such as pH can affect the drug’s solubility and therefore its absorption and distribution in the body. Additionally, individual factors such as age, sex, genetic makeup, and health status can also influence how a person responds to 2F-Viminol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the pyrrole ring.

    Attachment of the Di-sec-butylaminoethanol Moiety: This step involves the reaction of the pyrrole derivative with di-sec-butylamine and an appropriate alkylating agent, such as an epoxide or a halohydrin.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon, to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as thiols or amines replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Thiols (R-SH), amines (R-NH₂)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives (e.g., alcohols)

    Substitution: Benzyl-substituted derivatives

Scientific Research Applications

alpha-[[bis(1-methylpropyl)amino]methyl]-1-[(2-fluorophenyl)methyl]-1H-pyrrole-2-methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive

Properties

IUPAC Name

2-[di(butan-2-yl)amino]-1-[1-[(2-fluorophenyl)methyl]pyrrol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31FN2O/c1-5-16(3)24(17(4)6-2)15-21(25)20-12-9-13-23(20)14-18-10-7-8-11-19(18)22/h7-13,16-17,21,25H,5-6,14-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQMNNHPOYWWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC(C1=CC=CN1CC2=CC=CC=C2F)O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336844
Record name 1-[1-(o-Fluorobenzyl)-2-pyrryl]-2-(di-sec-butylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63880-43-3
Record name 2F-Viminol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063880433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(o-Fluorobenzyl)-2-pyrryl]-2-(di-sec-butylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-FLUOROVIMINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5W46P6ZPE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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